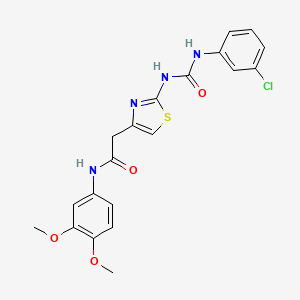

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of complex organic molecules often involves multi-step reactions, where the choice of reactants, catalysts, and conditions can significantly influence the yield and purity of the final product. For compounds similar to 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, one-pot synthesis methods have been explored, offering efficient pathways to construct quinoline derivatives (Lu & Shi, 2007). These methods often involve the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, producing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one, is characterized by the presence of a heterocyclic quinoline core, which significantly influences their chemical behavior and interaction with biological molecules. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the precise structure and conformation of these compounds, revealing details such as ring conformations and substituent positioning, which are crucial for understanding their reactivity and potential applications (Wang et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, reflecting their complex reactivity patterns. For instance, reactions involving cycloadditions with sulfinyl dipolarophiles have been employed to synthesize pyrrolo[2,1-a]isoquinoline derivatives, highlighting the synthetic versatility of quinoline cores in accessing diverse heterocyclic frameworks (García Ruano et al., 2011). These reactions often proceed with high regio- and stereoselectivity, enabling the precise modification of the quinoline scaffold for targeted applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

This compound is synthesized for potential antiviral applications. For instance, Ivashchenko et al. (2014) synthesized compounds related to this structure, focusing on antiviral activity against viruses like influenza A and hepatitis C. However, the synthesized compounds showed limited activity against these viruses (Ivashchenko et al., 2014).

Antibacterial Agents

Johnson et al. (1989) explored the antibacterial potential of similar compounds. They synthesized 1,2-dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase, indicating potential as antibacterial agents (Johnson et al., 1989).

Antibacterial Drugs for Respiratory Pathogens

Odagiri et al. (2018) designed and synthesized compounds including this structure to develop potent antibacterial drugs for respiratory infections. They showed significant in vitro antibacterial activity against pathogens like MRSA and E. coli (Odagiri et al., 2018).

Activity Against Mycobacterium Tuberculosis

Guerrini et al. (2013) synthesized new fluoroquinolones, including compounds with structures related to the queried chemical. These were tested against Mycobacterium tuberculosis, showing promising activity (Guerrini et al., 2013).

Synthesis and Antimicrobial Study

Patel et al. (2010) studied the synthesis of fluoroquinolone-based compounds, including structures akin to the queried chemical, for antimicrobial applications. These compounds demonstrated significant antifungal and antibacterial activities (Patel et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-7-27-15-23(31(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-8-5-6-9-26/h10-15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEGIXFYSZKIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2487079.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)

![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)

![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)